copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid
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Overview
Description
N-Methylmesoporphyrin containing copper is a small molecule that belongs to the class of porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is known for its experimental use and has a chemical formula of C₃₅H₃₉CuN₄O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylmesoporphyrin containing copper involves the metalation of mesoporphyrin IX with copper ions. The process typically includes the reaction of mesoporphyrin IX with a copper salt, such as copper(II) acetate, in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete metalation .
Industrial Production Methods
Industrial production methods for N-Methylmesoporphyrin containing copper are not well-documented due to its experimental nature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions may produce lower oxidation states.
Scientific Research Applications
N-Methylmesoporphyrin containing copper has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets. The compound is known to target ferrochelatase, an enzyme involved in heme biosynthesis . By binding to ferrochelatase, it inhibits the enzyme’s activity, affecting the heme production pathway. Additionally, its interaction with G-quadruplex DNA structures stabilizes these non-canonical DNA forms, influencing genomic stability and potentially affecting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Methylmesoporphyrin IX: A non-symmetric, water-soluble porphyrin with similar optical properties and selectivity for G-quadruplex DNA.
Copper(II) porphyrin complexes: These compounds share the porphyrin structure and contain copper ions, but differ in their specific substituents and applications.
Uniqueness
N-Methylmesoporphyrin containing copper is unique due to its high selectivity for G-quadruplex DNA and its fluorescence properties, making it a valuable tool in both biological research and potential medical applications .
Properties
Molecular Formula |
C35H39CuN4O4+ |
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Molecular Weight |
643.3 g/mol |
IUPAC Name |
copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+2/p-1 |
InChI Key |
WLMGFVUEDVZKTK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)C)[N-]4)CCC(=O)O)C)C)CC)C.[Cu+2] |
Origin of Product |
United States |
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